4-Acetoxy-4'-cyanobenzophenone
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Overview
Description
4-Acetoxy-4’-cyanobenzophenone, also known as 4-(4-cyanobenzoyl)phenyl acetate, is a chemical compound with the molecular formula C16H11NO3 and a molecular weight of 265.27 g/mol . This compound is part of the benzophenone family and is characterized by the presence of both acetoxy and cyano functional groups attached to the benzophenone core .
Preparation Methods
The synthesis of 4-Acetoxy-4’-cyanobenzophenone typically involves the acetylation of 4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid . The reaction is carried out by mixing the reactants and heating the mixture to about 50-60°C for 15 minutes. The product is then precipitated by adding water, filtered, and recrystallized from ethanol .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Acetoxy-4’-cyanobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Acetoxy-4’-cyanobenzophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Acetoxy-4’-cyanobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The acetoxy and cyano groups play a crucial role in its binding affinity and specificity towards these targets . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .
Comparison with Similar Compounds
4-Acetoxy-4’-cyanobenzophenone can be compared with other benzophenone derivatives such as:
4-Hydroxybenzophenone: Lacks the acetoxy and cyano groups, leading to different chemical and biological properties.
4-Cyanobenzophenone: Contains the cyano group but lacks the acetoxy group, affecting its reactivity and applications.
4-Acetoxybenzophenone: Contains the acetoxy group but lacks the cyano group, resulting in different chemical behavior.
The presence of both acetoxy and cyano groups in 4-Acetoxy-4’-cyanobenzophenone makes it unique and versatile for various applications in research and industry .
Properties
IUPAC Name |
[4-(4-cyanobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c1-11(18)20-15-8-6-14(7-9-15)16(19)13-4-2-12(10-17)3-5-13/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQFSWINMSHEOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641704 |
Source
|
Record name | 4-(4-Cyanobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-56-6 |
Source
|
Record name | 4-(4-Cyanobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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